3-Methylhydrochlorothiazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhydrochlorothiazide is a derivative of hydrochlorothiazide, a well-known thiazide diuretic. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting the reabsorption of sodium and chloride ions in the kidneys. The addition of a methyl group to the hydrochlorothiazide molecule may alter its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhydrochlorothiazide typically involves the introduction of a methyl group to the hydrochlorothiazide molecule. This can be achieved through various organic synthesis techniques, such as methylation reactions using methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhydrochlorothiazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methylhydrochlorothiazide has various scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on thiazide diuretics.
Biology: Investigated for its potential effects on cellular ion transport and regulation.
Medicine: Explored for its potential therapeutic benefits in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new diuretic formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Methylhydrochlorothiazide is similar to that of hydrochlorothiazide. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This results in a reduction in blood volume and blood pressure. The molecular targets include sodium-chloride symporters in the renal tubules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Uniqueness
3-Methylhydrochlorothiazide is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification could potentially lead to improved therapeutic efficacy and reduced side effects compared to its parent compound, hydrochlorothiazide.
Eigenschaften
CAS-Nummer |
890-67-5 |
---|---|
Molekularformel |
C8H10ClN3O4S2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
6-chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H10ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-4,11-12H,1H3,(H2,10,13,14) |
InChI-Schlüssel |
OLGOYXCALUVMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.